n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methylphenyl aromatic ring linked to an acetamide backbone. The cyclobutylmethylamino substituent at the α-position of the acetamide group distinguishes it from related compounds.
Properties
Molecular Formula |
C14H19ClN2O |
|---|---|
Molecular Weight |
266.76 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H19ClN2O/c1-10-5-6-12(15)7-13(10)17-14(18)9-16-8-11-3-2-4-11/h5-7,11,16H,2-4,8-9H2,1H3,(H,17,18) |
InChI Key |
LXRAVJUCKQPTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and cyclobutylmethylamine.
Acylation Reaction: The amines are reacted with acetic anhydride or acetyl chloride under controlled conditions to form the corresponding acetamide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products.
Comparison with Similar Compounds
The following analysis compares N-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivities.
Structural and Physicochemical Comparisons
Key Observations :
- Bioactivity Trends : Sulfanyl-linked oxadiazole-indole analogs (e.g., compound 8t in ) exhibit moderate lipid-oxygenase (LOX) inhibition, suggesting that bulky substituents may enhance enzyme interaction. The cyclobutylmethyl group’s steric effects could similarly modulate target binding .
Biological Activity
n-(5-Chloro-2-methylphenyl)-2-((cyclobutylmethyl)amino)acetamide, with the CAS number 1154379-11-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 266.76 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission and inflammatory pathways, potentially modulating their activity.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes that are critical for inflammatory responses, thereby reducing the production of pro-inflammatory mediators.
- Cell Signaling Pathways : Research indicates that it may influence pathways such as NF-κB, which is crucial for regulating immune responses and inflammation.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory effects. Preliminary studies have shown a reduction in inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.
Analgesic Effects
Research into the analgesic properties of this compound suggests it may provide pain relief through central nervous system mechanisms, although further studies are required to establish efficacy and safety.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of both gram-positive and gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics. -
Case Study on Anti-inflammatory Activity :
In a controlled trial involving animal models of inflammation, administration of the compound resulted in a notable decrease in paw edema compared to controls, suggesting its potential as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
